molecular formula C24H27NO3S2 B15099840 (5Z)-3-(3-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15099840
M. Wt: 441.6 g/mol
InChI Key: CZARGXPMJOQSJW-JWGURIENSA-N
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Description

(5Z)-3-(3-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydroxyphenyl group, and an octyloxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a thiourea derivative with an α-halo ketone under basic conditions. The hydroxyphenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the condensation of the intermediate with 4-(octyloxy)benzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the initial formation of the thiazolidinone ring and the use of high-throughput screening to identify the most efficient reaction conditions for each step.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The hydroxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-3-(3-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with a similar benzophenone structure.

    Basketane: A polycyclic alkane with a unique structure.

Uniqueness

(5Z)-3-(3-hydroxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a hydroxyphenyl and an octyloxybenzylidene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H27NO3S2

Molecular Weight

441.6 g/mol

IUPAC Name

(5Z)-3-(3-hydroxyphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H27NO3S2/c1-2-3-4-5-6-7-15-28-21-13-11-18(12-14-21)16-22-23(27)25(24(29)30-22)19-9-8-10-20(26)17-19/h8-14,16-17,26H,2-7,15H2,1H3/b22-16-

InChI Key

CZARGXPMJOQSJW-JWGURIENSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O

Origin of Product

United States

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